7-Fluoro-5-phenyl-1,3-dihydro-2h-1,4-benzodiazepin-2-one
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Overview
Description
2H-1,4-Benzodiazepin-2-one, 7-fluoro-1,3-dihydro-5-phenyl- is a member of the benzodiazepine family, which is known for its psychoactive properties. Benzodiazepines are widely used in medicine for their sedative, anxiolytic, muscle relaxant, and anticonvulsant effects. This particular compound, with its unique fluorine and phenyl substitutions, exhibits distinct chemical and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzodiazepin-2-one, 7-fluoro-1,3-dihydro-5-phenyl- typically involves the alkylation of a benzodiazepinone precursor. One common method includes the reaction of 7-chloro-1,3-dihydro-5-(2-fluorophenyl)-2H-1,4-benzodiazepin-2-one-4-oxide with 2-bromoethyl acetate and sodium hydride in dimethylformamide. The product is then treated with acetic anhydride to form a diester, which undergoes ammonolysis using methanolic ammonia to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often involving continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the precise reaction conditions required for optimal production.
Chemical Reactions Analysis
Types of Reactions
2H-1,4-Benzodiazepin-2-one, 7-fluoro-1,3-dihydro-5-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its dihydro derivatives.
Substitution: Halogenation and alkylation reactions are common, where the fluorine or phenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using halogenating agents like chlorine or bromine, while alkylation often involves alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted benzodiazepinones, which can have different pharmacological properties depending on the nature of the substituents.
Scientific Research Applications
2H-1,4-Benzodiazepin-2-one, 7-fluoro-1,3-dihydro-5-phenyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: Studied for its effects on neurotransmitter systems, particularly GABAergic pathways.
Medicine: Investigated for its potential use as an anxiolytic, sedative, and anticonvulsant agent.
Mechanism of Action
The compound exerts its effects primarily through the modulation of the gamma-aminobutyric acid (GABA) neurotransmitter system. It binds to the GABA_A receptor, enhancing the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant properties. The fluorine and phenyl substitutions contribute to its unique binding affinity and pharmacokinetic profile .
Comparison with Similar Compounds
Similar Compounds
Flurazepam: 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one, used as a hypnotic agent.
Uniqueness
2H-1,4-Benzodiazepin-2-one, 7-fluoro-1,3-dihydro-5-phenyl- is unique due to its specific fluorine and phenyl substitutions, which confer distinct pharmacological properties. These substitutions can affect the compound’s binding affinity, metabolic stability, and overall efficacy compared to other benzodiazepines.
Properties
CAS No. |
2648-00-2 |
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Molecular Formula |
C15H11FN2O |
Molecular Weight |
254.26 g/mol |
IUPAC Name |
7-fluoro-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C15H11FN2O/c16-11-6-7-13-12(8-11)15(17-9-14(19)18-13)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19) |
InChI Key |
BHRKXOYRRFPATI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)F)C(=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
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